5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(10-8(9)12-5)6-3-2-4-11-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHQCCUEFMBEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356682 | |
| Record name | 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206555-52-4 | |
| Record name | 5-Methyl-4-(2-thienyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206555-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit antibacterial activity, which might be due to the presence of various active compounds. These compounds might individually or synergistically inhibit the growth of pathogenic bacteria.
Biochemical Analysis
Biochemical Properties
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which makes it reactive in biochemical environments. The compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase-1 and various kinases, influencing their activity and thereby affecting cellular processes.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in pathways such as the MAPK/ERK pathway. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Furthermore, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of the compound can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
Biological Activity
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the thienyl group enhances its biological profile, contributing to various pharmacological effects.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Candida albicans | 200 µg/mL |
The compound's effectiveness against S. aureus is particularly noteworthy, as this bacterium is a common cause of hospital-acquired infections .
2. Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 8.03 ± 0.5 |
| HepG2 (Liver cancer) | 4.37 ± 0.7 |
These results suggest that the compound may serve as a potential lead for the development of new anticancer agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of thiazole derivatives, researchers synthesized several compounds and evaluated their activity against E. coli and S. aureus. The results indicated that compounds with thienyl substitutions displayed enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Potential
A recent investigation assessed the anticancer potential of various thiazole derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxic effects on A549 and HepG2 cell lines, highlighting its potential as an effective anticancer agent .
Scientific Research Applications
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of thiazole derivatives, including 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine. For instance, a recent study evaluated various thiazole-based compounds for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The results indicated that certain derivatives exhibited superior inhibitory effects compared to standard anti-inflammatory drugs like naproxen and ibuprofen .
Table 1: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 85 | 40 | |
| Naproxen | 70 | 50 | Standard Comparison |
| Ibuprofen | 60 | 55 | Standard Comparison |
Antimicrobial Properties
The thiazole scaffold has been extensively studied for its antimicrobial properties. Compounds similar to this compound have shown promising activity against various bacterial strains. A study highlighted that derivatives with thiazole rings exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity Against Selected Bacteria
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 30 μg/mL | |
| Control (Standard Antibiotic) | Various | Varies |
Antioxidant Activity
Thiazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Research indicates that certain thiazole compounds exhibit significant antioxidant activity, making them candidates for further development in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .
Case Study: Development of Anti-inflammatory Thiazoles
A study focused on synthesizing new thiazole derivatives aimed at enhancing anti-inflammatory activity through structural modifications. The research employed molecular docking studies to predict interactions with COX enzymes, leading to the identification of several promising candidates with high binding affinities .
Case Study: Thiazole-based Antimicrobials
In another investigation, researchers synthesized a series of thiazole derivatives and evaluated their efficacy against resistant bacterial strains. The results showed that modifications at specific positions on the thiazole ring could significantly enhance antimicrobial potency, paving the way for new therapeutic agents against resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
